![molecular formula C16H19N3O3S B2399200 N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide CAS No. 692762-41-7](/img/structure/B2399200.png)
N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide, also known as DPA-714, is a small molecule radioligand that is used in positron emission tomography (PET) imaging. It is a selective ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. The TSPO is involved in a variety of cellular processes, including apoptosis, steroidogenesis, and immune response. The use of DPA-714 in PET imaging has allowed for the visualization and quantification of TSPO expression in vivo, which has important implications for the study of various diseases.
Applications De Recherche Scientifique
Potential Inhibitors of SARS-CoV-2 Proteases
The compound has been synthesized and studied as a potential inhibitor of SARS-CoV-2 proteases . The synthesized compounds exhibited good binding affinity to SARS-CoV-2 Mpro enzyme, with binding energy scores ranging from -7.33 kcal/mol to -6.54 kcal/mol . This suggests that the compound could be a potential candidate for COVID-19 drug development .
Green Synthesis Method
An efficient operationally simple and convenient green synthesis method has been developed for the compound . The synthesis was done in ethanol at room temperature in green conditions, yielding up to 90% .
Drug-likeness and ADMET Prediction
The compound has been subjected to in silico analysis, including Lipinski’s rule and ADMET prediction . This analysis is crucial in predicting the drug-likeness of a compound, which is an important aspect of drug development .
Pharmacophore Modeling and Molecular Docking
The compound has been used in pharmacophore modeling and molecular docking against the active site of SARS-CoV-2 target main protease (Mpro) enzyme . This is a critical step in drug discovery as it helps in understanding the interaction between the drug and its target .
DFT Analysis
The compound has been subjected to Density Functional Theory (DFT) analysis . This analysis helps in understanding the electronic structure of the molecule, which is important in predicting its reactivity .
Analgesic Activity
The compound has shown good analgesic activity, comparable or superior to paracetamol . This suggests that the compound could be developed as a new analgesic drug .
Propriétés
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-19(4-2)23(21,22)15-9-7-14(8-10-15)18-16(20)13-6-5-11-17-12-13/h5-12H,3-4H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXNTLSXBARVRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2399118.png)
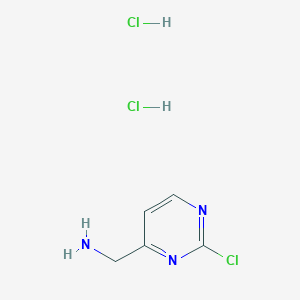
![3-(5-Methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2399120.png)
![N-[(4-nitrophenyl)methyl]oxetan-3-amine](/img/structure/B2399124.png)
![2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2399125.png)
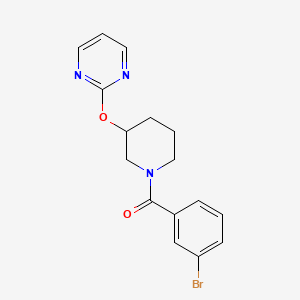
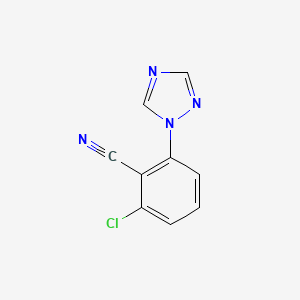
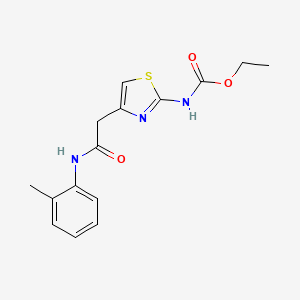
![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(4-chlorophenyl)propanamide](/img/structure/B2399133.png)
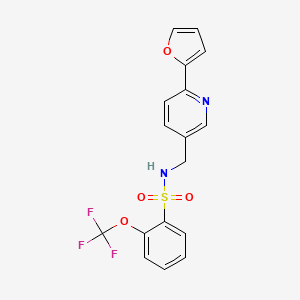
![methyl 5-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2399135.png)
![Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate](/img/structure/B2399136.png)
![6-(2,4-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2399138.png)
![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2399139.png)